Product packaging for 3-Phenylpropane-1-sulfonic acid(Cat. No.:CAS No. 50437-50-8)

3-Phenylpropane-1-sulfonic acid

Cat. No.: B14666015
CAS No.: 50437-50-8
M. Wt: 200.26 g/mol
InChI Key: FERGWWFGBNJVCP-UHFFFAOYSA-N
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Description

3-Phenylpropane-1-sulfonic acid (CAS 50437-50-8) is an organic sulfur compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol . The compound features a phenyl group linked to a propane sulfonic acid chain, represented by the SMILES notation O=S(=O)(O)CCCC=1C=CC=CC1 . This structure classifies it as an alkyl aryl compound containing a sulfonic acid functional group, which provides strong acidity and high water solubility, making it valuable for various research applications . Researchers utilize this compound and its derivatives primarily as intermediates in organic synthesis and pharmaceutical research . The sulfonic acid group makes it a useful building block for creating more complex molecules, including various sulfonate salts, and it serves as a key precursor in the development of compounds with potential biological activity . The compound is related to structural analogs mentioned in patent research covering 3-oxopropane-1-sulphonic acids and sulphonates, indicating its relevance in developing novel chemical entities . This product is provided strictly for research use only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and cold-chain transportation are recommended to maintain product stability and integrity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3S B14666015 3-Phenylpropane-1-sulfonic acid CAS No. 50437-50-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50437-50-8

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

3-phenylpropane-1-sulfonic acid

InChI

InChI=1S/C9H12O3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,10,11,12)

InChI Key

FERGWWFGBNJVCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Phenylpropane 1 Sulfonic Acid and Its Derivatives

Direct Synthesis Routes for 3-Phenylpropane-1-sulfonic Acid

Direct synthetic methods provide straightforward access to the core structure of this compound. These routes typically involve the formation of the sulfonic acid group from a suitable sulfur-containing precursor or the introduction of the sulfonate group onto a phenylpropane skeleton.

Oxidation Pathways for Sulfur-Containing Precursors

A common and effective strategy for synthesizing sulfonic acids is the oxidation of less-oxidized sulfur-containing compounds, such as thiols and their derivatives.

The oxidation of 3-phenylpropane-1-thiol (B1607114) offers a direct pathway to this compound. This transformation involves the conversion of the thiol group (-SH) to a sulfonic acid group (-SO₃H) through the action of strong oxidizing agents. The reaction proceeds through intermediate oxidation states, including sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H), before reaching the stable sulfonic acid form.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common choice, often used in aqueous solutions. The reaction of thiols with hydrogen peroxide is fundamental in many processes and can be influenced by catalysts and reaction conditions. Other potent oxidants capable of facilitating this conversion include nitric acid, potassium permanganate, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction parameters such as temperature and solvent can be optimized to ensure a high yield of the desired sulfonic acid while minimizing side reactions.

Table 1: Oxidizing Agents for Thiol to Sulfonic Acid Conversion

Oxidizing AgentTypical Conditions
Hydrogen Peroxide (H₂O₂)Aqueous solution, often with acid or metal catalyst
Nitric Acid (HNO₃)Aqueous medium
Potassium Permanganate (KMnO₄)Alkaline or acidic solution
Peroxy Acids (e.g., m-CPBA)Organic solvents

This table presents a summary of common oxidizing agents used for the conversion of thiols to sulfonic acids.

While the direct oxidation of sulfonamides to sulfonic acids is not a standard synthetic route, the sulfonamide group can serve as a precursor to sulfonic acids through hydrolysis. Sulfonamides are notably stable compounds; however, under certain conditions, the sulfur-nitrogen bond can be cleaved to yield the corresponding sulfonic acid and amine. wikipedia.org

This cleavage is typically achieved through acid-catalyzed hydrolysis. For instance, heating a sulfonamide in the presence of a strong acid like sulfuric acid or hydrochloric acid can break the resilient S-N bond. nih.govreddit.com The reaction conditions for this hydrolysis can be harsh, often requiring elevated temperatures. reddit.com Although many sulfonamides are stable under typical environmental pH and temperature, acidic conditions promote hydrolysis. nih.govresearchgate.net The process effectively reverses the common method of sulfonamide formation, which involves reacting a sulfonyl chloride with an amine. wikipedia.org

Sulfonation Reactions of Phenylpropane Derivatives

An alternative to oxidizing a pre-existing sulfur-containing group is to introduce the sulfonic acid functionality directly onto a phenylpropane derivative that lacks sulfur.

A sustainable and mild one-step strategy has been developed for the synthesis of alkyl sulfonic acids from alkyl halides using thiourea (B124793) dioxide as an eco-friendly and easy-to-handle sulfur dioxide surrogate. This method utilizes air as a green oxidant and can proceed under either transition-metal-catalyzed or transition-metal-free conditions.

In this process, a suitable precursor such as 3-phenylpropyl bromide is reacted with thiourea dioxide in a solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction is typically carried out at an elevated temperature, for example, 100°C, for several hours. Mechanistic studies have shown that a sulfinate intermediate is involved in this transformation. This approach is valued for its use of inexpensive and environmentally benign reagents.

Table 2: Typical Reaction Components for Sulfonic Acid Synthesis from Alkyl Halide

ComponentRoleExample
Alkyl HalideSubstrate3-Phenylpropyl bromide
Thiourea DioxideSO₂ Surrogate(NH₂)₂CSO₂
OxidantGreen OxidantAir (Oxygen)
BasePromoterCesium Carbonate (Cs₂CO₃)
SolventReaction MediumDimethyl Sulfoxide (DMSO)
Catalyst (optional)Rate EnhancementPalladium complexes

This table outlines the key components involved in the synthesis of sulfonic acids from alkyl halides using thiourea dioxide.

Advanced Synthetic Approaches to Functionalized Phenylpropanesulfonic Acid Systems

Advanced synthetic strategies enable the creation of phenylpropanesulfonic acid derivatives with specific functionalities on the aromatic ring or the propane (B168953) chain. These methods are crucial for tailoring the molecule's properties for specific applications.

One approach involves the use of periodic mesoporous organosilica (PMO) functionalized with sulfonic acid groups, such as p-aminobenzenesulfonic acid (PABSA). nih.gov While this example focuses on immobilizing a sulfonic acid for catalysis, the underlying principles of functionalizing organosilanes and incorporating them into structures can be adapted for creating novel, soluble, functionalized sulfonic acid systems. For instance, a phenylpropane derivative with a reactive handle (e.g., an amino or hydroxyl group) on the phenyl ring could be synthesized first, followed by sulfonation of the propyl side chain using the methods described previously.

Furthermore, reactions like the thiol-ene coupling offer a versatile method for creating functionalized sulfur-containing compounds that can then be oxidized to sulfonic acids. The photoinitiated thiol-ene addition reaction is highly stereo- and regioselective and proceeds under mild conditions. core.ac.uk For example, a functionalized thiol could be added across a double bond in a phenylpropene derivative. Subsequent oxidation of the resulting thioether would yield a functionalized phenylpropanesulfonic acid. The reactivity in these reactions can be influenced by various factors, including the choice of radical initiator and reaction temperature. core.ac.uk This modular approach allows for the introduction of a wide array of functional groups, leading to a diverse library of substituted phenylpropanesulfonic acid derivatives.

Incorporation into Mesoporous Materials

The functionalization of mesoporous materials, particularly silica-based structures like SBA-15, with sulfonic acid groups is a significant area of research for developing solid acid catalysts. These materials offer high surface areas and ordered pore structures, making them effective catalytic supports. The incorporation of aromatic sulfonic acids, such as those derived from this compound, can enhance catalytic activity and provide specific properties like hydrophobicity.

A common method for creating these functionalized materials involves the post-synthesis modification of the mesoporous support. Phenyl sulfonic acid functionalized mesoporous SBA-15 silica (B1680970) (SBA-15-Ph-SO3H) has been prepared through the silanization of activated SBA-15 with diphenyldichlorosilane, followed by sulfonation. rsc.org This process anchors the phenylsulfonic acid groups to the silica surface within the pore walls. rsc.org Characterization techniques including XRD, FT-IR, nitrogen adsorption analysis, BET, and TEM are used to confirm the successful functionalization and preservation of the mesoporous structure. rsc.org

Another established approach is the co-condensation method, where a silica precursor like tetraethoxysilane (TEOS) is hydrolyzed and condensed simultaneously with an organosilane containing the desired functional group. google.commdpi.com For arenesulfonic acids, a precursor such as 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane (B161050) (CSPTMS) can be used. google.com The general steps for this type of functionalization are:

Template-Assisted Synthesis : A surfactant template (e.g., Pluronic P123) is dissolved in an acidic solution to form micelles. google.com

Co-condensation : The silica precursor (TEOS) is added, followed by the organosilane precursor (e.g., CSPTMS). The mixture is stirred for an extended period to allow for the formation of the functionalized mesostructure around the surfactant template. google.com

Template Removal : The surfactant is removed, typically through calcination or solvent extraction, to open the porous network.

Hydrolysis : The sulfonyl chloride groups are then hydrolyzed to the desired sulfonic acid groups.

These arenesulfonic-functionalized materials have demonstrated higher stability compared to their alkylsulfonic counterparts, showing resistance to leaching in various reaction conditions. rsc.orgmdpi.com The resulting catalysts are noted for their suitable hydrophobicity, which can be advantageous in reactions that produce water, as it helps to expel water from the mesoporous channels. rsc.org

The properties of these materials can be tailored by the choice of precursors and synthesis conditions. For example, the acid strength and the number of active sites can be adjusted. google.com

Table 1: Properties of Phenylsulfonic Acid Functionalized Mesoporous Silica

MaterialPrecursorsKey PropertiesCharacterization Methods
SBA-15-Ph-SO3HSBA-15, Diphenyldichlorosilane, Chlorosulfonic acidHydrophobic, stable sulfonic acid groups, resistant to leaching. rsc.orgXRD, FT-IR, Nitrogen Adsorption, BET, TEM. rsc.org
SBA-15-ph-SO3HPluronic® P123, TEOS, 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane (CSPTMS)High catalytic activity, 1.44 meq/g active sites, 35 Å pore diameter. google.comNot specified in detail, but activity testing was performed. google.com

Synthesis of N-Sulfonated Amino Acid Derivatives (as related functionalization)

The synthesis of N-sulfonated amino acid derivatives, also known as N-acylsulfonamides, is a field of interest due to the applications of these compounds in medicinal chemistry and organic synthesis. nih.govijarsct.co.in The general and most common method for preparing these derivatives involves the reaction of a sulfonyl chloride with a primary or secondary amine, such as the amino group of an amino acid. ijarsct.co.in This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.

While specific examples using 3-phenylpropane-1-sulfonyl chloride are not detailed in the provided literature, the general methodology is well-established for other sulfonyl chlorides and is applicable for creating derivatives of this compound.

The synthetic procedure can be summarized as follows:

Activation of the Amino Acid (Optional) : In some cases, the amino acid is first protected or converted to an ester (e.g., a methyl or ethyl ester) to improve solubility and prevent side reactions involving the carboxylic acid group. scholarsresearchlibrary.com

Coupling Reaction : The amino acid or its ester is dissolved in a suitable solvent, often with a base like sodium hydroxide (B78521) or sodium carbonate, to maintain an alkaline pH (typically 8-10). scholarsresearchlibrary.comcihanuniversity.edu.iq

Addition of Sulfonyl Chloride : The sulfonyl chloride (e.g., 4-acetamidobenzenesulfonyl chloride) is added to the solution, often portion-wise or as a solution, while stirring. cihanuniversity.edu.iq

Reaction and Workup : The reaction is stirred for several hours at room temperature or with gentle heating. scholarsresearchlibrary.comcihanuniversity.edu.iq Upon completion, the mixture is acidified to precipitate the N-sulfonated product, which can then be isolated by filtration and purified, often by recrystallization. scholarsresearchlibrary.comcihanuniversity.edu.iq

This approach has been used to synthesize a variety of N-sulfonated derivatives of amino acids like alanine, valine, and tryptophan in good yields. cihanuniversity.edu.iq

Table 2: Examples of N-Sulfonated Amino Acid Derivative Synthesis

Sulfonyl ChlorideAmino AcidBase/SolventReaction TimeYieldReference
4-Acetamidobenzenesulfonyl chlorideAlanine2% NaOH7 h85% cihanuniversity.edu.iq
4-Acetamidobenzenesulfonyl chlorideValine2% NaOH9 h80% cihanuniversity.edu.iq
4-Acetamidobenzenesulfonyl chlorideTryptophan2% NaOH4 h90% cihanuniversity.edu.iq
p-Toluenesulfonyl chloride4-Aminobenzoic acidNa2CO3 / WaterNot specified60-96% ijarsct.co.in

Reactivity and Mechanistic Investigations of 3 Phenylpropane 1 Sulfonic Acid

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 3-phenylpropane-1-sulfonic acid is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. britannica.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. britannica.comorganicchemistrytutor.com

Sulfonation of this compound Itself

The introduction of a second sulfonic acid group onto the phenyl ring of this compound is a key example of electrophilic aromatic substitution. This reaction is typically carried out using strong sulfuric acid or fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). masterorganicchemistry.comnumberanalytics.com

The sulfonation of this compound in sulfuric acid with concentrations ranging from 77.8% to 94.8% has been studied at 25°C. rsc.org The reaction kinetics are complex and suggest that sulfonation proceeds through multiple pathways. The active sulfonating agents in these strong acidic media are believed to be H₂S₂O₇ and H₃SO₄⁺. rsc.org The reaction is first-order with respect to the aromatic compound. researchgate.netresearchgate.net

The mechanism involves the attack of the electrophile on the phenyl ring to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or a σ-complex. organicchemistrytutor.com This is generally the rate-determining step. masterorganicchemistry.com Subsequently, a weak base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com The reversibility of sulfonation is a notable feature; the sulfonic acid group can be removed by treating the compound with hot aqueous acid. masterorganicchemistry.comlibretexts.org

The existing propylsulfonic acid group on the benzene ring influences the position and rate of further electrophilic substitution. The sulfonic acid group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles compared to benzene. libretexts.org This deactivation occurs through an inductive effect.

Furthermore, the sulfonic acid group is a meta-director. numberanalytics.comlibretexts.org This means it directs incoming electrophiles to the carbon atoms at the meta position (C3 and C5) relative to the propylsulfonic acid substituent. This directional preference is due to the destabilization of the carbocation intermediates that would be formed by ortho or para attack.

Kinetic studies on the sulfonation of this compound with H₂S₂O₇ have provided partial rate factors, which quantify the reactivity of different positions on the ring. The partial rate factors have been determined as:

fₚ = 10.1 ± 1.1

fₘ = 0.22 ± 0.13

fₒ = 0.39 ± 0.14 rsc.org

These values indicate that the para position is the most reactive, followed by the ortho and then the meta positions for this specific reaction. The sulfonic acid group can also be utilized as a "blocking group" to direct substitution to a desired position, after which it can be removed. libretexts.orgyoutube.com

Reactions Involving the Terminal Sulfonic Acid Group

The terminal sulfonic acid group of this compound is a versatile functional group that can undergo various transformations.

Formation of Sulfonate Esters and Sulfonamides

Sulfonate Esters: this compound can react with alcohols to form sulfonate esters. periodicchemistry.com This esterification typically requires forcing conditions, such as high concentrations of both the sulfonic acid and the alcohol, with minimal water present. enovatia.comresearchgate.net The reaction mechanism involves the protonation of the alcohol by the strong sulfonic acid, making it a better leaving group. enovatia.comlibretexts.org The rate of sulfonate ester formation is dependent on the concentrations of the sulfonate anion and the protonated alcohol. enovatia.comresearchgate.net

Sulfonamides: The synthesis of sulfonamides from sulfonic acids is a crucial transformation in medicinal chemistry. princeton.eduwur.nl One common method involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, which then reacts with an amine to form the sulfonamide. libretexts.org More direct methods are also being developed, such as the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation. princeton.edu Another approach involves the reaction of sulfonic acids or their sodium salts with amines under microwave irradiation, which has shown good functional group tolerance and high yields. organic-chemistry.org

Reduction Pathways of Sulfonic Acid Derivatives

The reduction of sulfonic acid derivatives, such as sulfonyl chlorides, can lead to the formation of thiols. For instance, sulfonyl chlorides can be reduced to the corresponding thiols.

Decomposition Pathways and Stability Considerations

The stability of this compound is a critical consideration for its handling, storage, and application. Generally, alkylbenzene sulfonic acids are known to be stable under standard temperature and pressure conditions. coleparmer.comredox.com However, they can undergo decomposition under specific circumstances, such as exposure to high temperatures or certain chemical environments.

Detailed experimental studies on the specific decomposition pathways of this compound are not extensively available in the public domain. However, insights can be drawn from the behavior of structurally similar compounds, such as linear alkylbenzene sulfonic acids (LABSA). For these compounds, thermal decomposition at elevated temperatures is a primary concern. The process can lead to the formation of hazardous decomposition products, including carbon monoxide, carbon dioxide, and sulfur oxides. coleparmer.comredox.com

The degradation of related compounds like sodium dodecylbenzenesulfonate (SDBS) has been studied under various conditions. For example, ultrasonic irradiation has been shown to degrade SDBS in aqueous solutions through radical reactions. nih.gov The rate of this degradation is influenced by factors such as temperature, initial concentration, and the presence of radical scavengers. nih.gov Additionally, advanced oxidation processes, such as the Electro/Fe²⁺-activated persulfate process, have proven effective in decomposing SDBS, achieving nearly complete removal under optimal conditions of pH, voltage, and reactant concentrations. gnest.orgresearchgate.net Ozonation is another method that has been demonstrated to effectively remove sodium dodecylbenzenesulfonate from water, with the degradation rate being pH-dependent. acs.org

While these studies focus on the degradation of a different molecule, they highlight potential pathways relevant to this compound, particularly the susceptibility of the alkyl and aromatic moieties to oxidation and radical attack. The general stability of linear alkylbenzene sulfonic acids is considered high under normal environmental conditions, which contributes to their widespread use. researchgate.netscholarsresearchlibrary.com However, their persistence can also be a factor in environmental contexts. nih.gov

It is also important to note that alkylbenzene sulfonic acids can be corrosive to metals like steel and aluminum. coleparmer.comredox.com Therefore, appropriate materials should be used for storage and handling to prevent reactions that could compromise the integrity of the container and the purity of the acid.

Table 1: General Stability and Decomposition of Related Alkylbenzene Sulfonic Acids

ParameterObservationSource(s)
Chemical Stability Stable under normal temperatures and pressures. coleparmer.comredox.com
Conditions to Avoid Excess heat, contact with strong oxidizing agents, strong bases, and certain metals. coleparmer.comredox.com
Hazardous Decomposition Products Carbon monoxide, oxides of sulfur, carbon dioxide upon combustion. coleparmer.comredox.com
Corrosivity Corrosive to steel and aluminum. coleparmer.comredox.com

Acid-Base Chemistry and Ionization Behavior in Solution

This compound is classified as a strong acid. The sulfonic acid group (-SO₃H) is highly acidic due to the strong electron-withdrawing nature of the three oxygen atoms and the sulfur atom, which stabilizes the resulting sulfonate anion (R-SO₃⁻) after deprotonation.

While a specific experimental pKa value for this compound is not readily found in the literature, the pKa of the parent compound, benzenesulfonic acid, is approximately -2.5. semantic-mediawiki.org This indicates that it is a very strong acid, completely dissociating in water. The presence of the propylphenyl group in this compound is not expected to significantly decrease its acidity compared to benzenesulfonic acid. Therefore, it is reasonable to infer that this compound is also a strong acid that will be fully ionized in aqueous solutions.

In an aqueous solution, this compound will dissociate as follows:

C₆H₅(CH₂)₃SO₃H + H₂O → C₆H₅(CH₂)₃SO₃⁻ + H₃O⁺

This complete ionization means that in any aqueous solution with a pH above the very low negative range, the dominant species will be the 3-phenylpropane-1-sulfonate anion. The high acidity is a key feature of sulfonic acids and underpins their use as catalysts and in other applications where a strong, non-oxidizing acid is required.

The ionization behavior also influences the solubility of the compound. While the acid form may have some solubility in organic solvents, the sulfonate salt form is typically highly water-soluble. scholarsresearchlibrary.com This is a general characteristic of anionic surfactants that possess a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group.

Table 2: Acid-Base Properties of this compound and Related Compounds

CompoundFormulapKa (approximate)Ionization in Water
This compound C₉H₁₂O₃SNot experimentally determined, but expected to be low (strong acid)Complete
Benzenesulfonic AcidC₆H₆O₃S-2.5Complete semantic-mediawiki.org

Catalytic Applications of 3 Phenylpropane 1 Sulfonic Acid and Its Functionalized Forms

Heterogeneous Catalysis with Supported Phenylpropanesulfonic Acid Materials

Supported phenylpropanesulfonic acid and its related structures, such as propylsulfonic acid, are at the forefront of heterogeneous acid catalysis. By immobilizing these acidic functional groups onto solid supports, particularly mesoporous materials, chemists have developed catalysts that combine the high reactivity of homogeneous acids with the practical benefits of a solid-phase system, including ease of separation and recyclability. researchgate.netmdpi.com These materials serve as a greener alternative to traditional liquid mineral acids like sulfuric acid, which are often corrosive, difficult to handle, and generate significant waste. researchgate.net

Synthesis and Functionalization of Sulfonic Acid-Functionalized Mesoporous Materials

The creation of catalytically active sulfonic acid-functionalized materials involves anchoring the acid groups onto high-surface-area supports, most commonly mesoporous silicas like SBA-15, MCM-41, or periodic mesoporous organosilicas (PMOs). researchgate.netmdpi.com The functionalization is primarily achieved through two main strategies: grafting and co-condensation.

Grafting Method : This post-synthesis modification involves treating a pre-formed mesoporous material with an organosilane precursor. For creating propylsulfonic acid groups, (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) is a key reagent. mdpi.com The MPTMS is first grafted onto the silica (B1680970) surface, followed by the oxidation of the thiol (-SH) groups to sulfonic acid (-SO₃H) groups, typically using hydrogen peroxide (H₂O₂) as an oxidant. mdpi.com

Co-condensation Method : This one-pot synthesis involves the simultaneous condensation of a primary silica source, such as tetraethyl orthosilicate (B98303) (TEOS), and the MPTMS precursor in the presence of a surfactant template. mdpi.comrsc.org This method often results in a more uniform distribution of the functional groups within the material's framework. An in-situ oxidation of the thiol groups can also be performed during this process. researchgate.netepa.gov

Other techniques include the direct sulfonation of the aromatic rings within phenylene-bridged PMOs using agents like chlorosulfonic acid. researchgate.netmdpi.com These synthetic routes allow for the creation of materials with well-defined porous structures and a high concentration of accessible acid sites. rsc.orgepa.gov

Acidic Properties and Catalytic Performance in Diverse Organic Transformations

The resulting materials are potent solid acid catalysts, with their efficacy stemming from the strong Brønsted acidity of the sulfonic acid groups. The acid capacity, a measure of the number of active sites, can be precisely controlled during synthesis and is typically quantified via acid-base titration, with reported values reaching up to 1.2 mmol H⁺ per gram of catalyst. researchgate.netrsc.org

The performance of these catalysts is significantly influenced by the physical structure of the support. For instance, materials with short, ordered mesochannels have demonstrated superior catalytic activity compared to those with longer, more tortuous pore structures, an effect attributed to improved mass transport and better accessibility of reactants to the active sites. rsc.org These catalysts have proven to be stable and reusable across multiple reaction cycles, although leaching of the acid groups can sometimes occur. researchgate.netuq.edu.au

One of the most prominent applications of supported propylsulfonic acid catalysts is in esterification reactions, particularly for the production of biodiesel from free fatty acids. rsc.orgmdpi.com These solid acids efficiently catalyze the esterification of long-chain carboxylic acids like palmitic acid and oleic acid with various alcohols. mdpi.com Research has shown that these catalysts can achieve high conversion rates, often comparable to or exceeding those of homogeneous sulfuric acid, while being easily recoverable and reusable. mdpi.com

The tables below summarize the catalytic performance in representative esterification reactions.

ReactantsCatalystTemperatureTimeConversionReference
Palmitic Acid + MethanolPTSA/UiO-66100 °C2 h97.1% mdpi.com
Palmitic Acid + n-ButanolMSA/UiO-66100 °C2 h99.2% mdpi.com
Palmitic Acid + n-DecanolMSA/UiO-66120 °C2 h99.9% mdpi.com
Acetic Acid + n-HeptanolSBA-15-PSSA110 °C1 h100% mdpi.com
Various Fatty Acids (C2-C18) + ButanolSO₃H-MTS110 °C6 h37-96% researchgate.net

Table 1: Performance of Sulfonic Acid-Based Catalysts in Esterification Reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Sulfonic acid-functionalized materials have emerged as effective catalysts for these complex transformations. uq.edu.au For example, propylsulfonic acid-functionalized titania (TiO₂-Pr-SO₃H) has been successfully employed as a reusable catalyst for the synthesis of heterocyclic compounds through MCRs under solvent-free conditions, showcasing the potential for greener chemical production. mdpi.com These reactions benefit from the catalyst's ability to activate multiple substrates simultaneously through its strong Brønsted acid sites. nih.gov

The formation of carbon-carbon bonds is fundamental to organic synthesis. Supported sulfonic acid catalysts facilitate several types of C-C bond-forming reactions. uq.edu.au A notable example is the dimerization of 2-phenylpropene, where mesoporous organosilicas functionalized with propanesulfonic acid groups have demonstrated high activity. researchgate.net The catalytic performance and product selectivity in such reactions are influenced by the nature of the acidic sites and the structure of the support material. researchgate.net

Molecular rearrangements are crucial for transforming simple molecules into more complex, valuable structures. Supported sulfonic acids provide a heterogeneous catalytic platform for several important acid-catalyzed rearrangements.

Fries Rearrangement : This reaction involves the transformation of phenolic esters into hydroxyaryl ketones. organic-chemistry.orgsigmaaldrich.com The use of sulfonic acid-functionalized mesoporous materials as catalysts offers an alternative to traditional Lewis acids. organic-chemistry.org Studies have shown that these solid acids can catalyze the Fries rearrangement of substrates like phenyl acetate, with product selectivities that differ significantly from those observed in homogeneous reactions, highlighting the influence of the catalyst's confined spaces. researchgate.net

Beckmann Rearrangement : This reaction converts an oxime into an amide or a nitrile. masterorganicchemistry.comnih.gov The classical Beckmann rearrangement often requires strong acids or harsh reagents. nih.gov Sulfonic acid-based solid catalysts are being explored as milder and more environmentally benign alternatives to drive this transformation, aligning with the principles of green chemistry. uq.edu.aumasterorganicchemistry.com

Catalyzed Cleavage Reactions (e.g., Lignin (B12514952) Models)

The depolymerization of lignin, a complex aromatic biopolymer, into valuable chemicals is a critical area of research in biorefineries. Acid-catalyzed cleavage of the ether linkages, particularly the abundant β-O-4 aryl ether bonds, is a primary strategy for lignin breakdown. osti.govnrel.gov Brønsted acids, including various sulfonic acids, are known to facilitate these cleavage reactions. mdpi.com

The catalytic action of a sulfonic acid like 3-phenylpropane-1-sulfonic acid in the cleavage of lignin models would proceed through the protonation of the ether oxygen, which transforms the ether into a better leaving group. masterorganicchemistry.com This initial protonation is a key step in the acidolysis of lignin model compounds. osti.govnrel.gov For instance, in the acid-catalyzed cleavage of α-O-4 aryl-ether bonds, the reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack, often by water or a solvent molecule. osti.gov

Studies on sulfonic acid-functionalized ionic liquids have demonstrated their effectiveness in the cleavage of β-O-4 linkages in lignin model compounds like guaiacylglycerol (B1216834) β-guaiacyl ether. mdpi.com The mechanism involves the dehydration of hydroxyl groups and subsequent hydrolysis of the ether bond, a process driven by the Brønsted acidity of the sulfonic acid group. mdpi.com Similarly, solid-supported sulfonic acids have been employed for the depolymerization of lignin. nih.gov

Given these precedents, this compound, possessing a strong acidic proton, is expected to be an effective catalyst for the cleavage of ether bonds in lignin model compounds. The phenyl group in its structure could also influence its solubility and interaction with the aromatic lignin substrates.

Below is a representative table of lignin model compound cleavage catalyzed by different types of acids, illustrating the reaction conditions and outcomes that could be anticipated for a catalyst like this compound.

Table 1: Examples of Acid-Catalyzed Cleavage of Lignin Model Compounds

Catalyst Lignin Model Compound Solvent Temperature (°C) Key Products
H₂SO₄ 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol 1,4-Dioxane/Water 85 Enol ether, Hibbert's ketones
HCl 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol 1,4-Dioxane/Water 85 Enol ether, Hibbert's ketones
HBr 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol 1,4-Dioxane/Water 85 Enol ether, Hibbert's ketones

This table is illustrative and based on general findings in the field of lignin acidolysis; specific data for this compound is not available.

Role as a Brønsted Acid Catalyst in Homogeneous Systems

Sulfonic acids are widely recognized as strong Brønsted acids and are utilized as catalysts in a multitude of homogeneous organic reactions. wikipedia.org Their high acidity, often comparable to mineral acids like sulfuric acid, makes them effective in promoting reactions that require proton catalysis. wikipedia.org Examples of commonly used sulfonic acid catalysts in homogeneous systems include methanesulfonic acid and p-toluenesulfonic acid. wikipedia.org

This compound would be expected to function as a soluble and effective Brønsted acid catalyst in various organic transformations. Its lipophilic phenylpropyl group would enhance its solubility in organic solvents, a desirable characteristic for homogeneous catalysis. wikipedia.org

The catalytic activity of sulfonic acids extends to a wide range of reactions, including:

Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters.

Acetalization: Promoting the formation of acetals from aldehydes or ketones and alcohols.

Friedel-Crafts reactions: Although more commonly associated with Lewis acids, strong Brønsted acids can also catalyze certain Friedel-Crafts alkylations and acylations.

Multicomponent reactions: Such as the Biginelli reaction for the synthesis of dihydropyrimidinones. rsc.org

For example, sulfonic acid-functionalized polypropylene (B1209903) fibers have been shown to be highly efficient and recyclable heterogeneous Brønsted acid catalysts for the Biginelli reaction, yielding excellent results in the synthesis of substituted 3,4-dihydropyrimidin-2-(1H)-ones/-thiones. rsc.org While this is a heterogeneous example, it underscores the catalytic power of the sulfonic acid group in this type of transformation.

The following table provides examples of reactions catalyzed by homogeneous Brønsted acids, representing the types of applications where this compound could be employed.

Table 2: Representative Homogeneous Reactions Catalyzed by Brønsted Acids

Reaction Type Substrate 1 Substrate 2 Catalyst Product Type
Esterification Acetic Acid n-Butanol Sulfonic Acid n-Butyl Acetate
Acetalization Benzaldehyde Ethylene Glycol p-Toluenesulfonic Acid 2-Phenyl-1,3-dioxolane
Biginelli Reaction Benzaldehyde Ethyl Acetoacetate Sulfonic Acid Dihydropyrimidinone

This table is illustrative, showing typical reactions where a Brønsted acid catalyst like this compound could be effective.

Derivatization and Functionalization Strategies

Modification of the Sulfonic Acid Group

The sulfonic acid group is a key functional handle for a range of chemical transformations, including the formation of esters and amides.

The esterification of 3-phenylpropane-1-sulfonic acid yields sulfonate esters, which are valuable intermediates in organic synthesis. This transformation is typically achieved by reacting the corresponding sulfonyl chloride with an alcohol in the presence of a base. nih.gov The resulting sulfonate esters can serve as effective leaving groups in nucleophilic substitution reactions and are also used as protecting groups for alcohols. eurjchem.comnih.gov

The stability of sulfonate esters can be tuned by varying the steric and electronic properties of the alcohol component. nih.gov For instance, sterically hindered esters, such as neopentyl sulfonates, exhibit high resistance to nucleophilic displacement. nih.gov The general reaction for the formation of a sulfonic ester is the reaction of a sulfonic acid with an alcohol or a phenol. ileechem.com This process often requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate. ileechem.comresearchgate.net

Table 1: Examples of Sulfonate Ester Synthesis Methods

MethodReactantsCatalyst/ConditionsProductReference
SulfonylationSulfonyl chloride, AlcoholBase (e.g., DABCO) in CH₂Cl₂Sulfonate ester nih.gov
Visible-light-induced multicomponent reactionArylazo sulfones, Alcohols, DABSOCuI, HCl, Blue LED lightSulfonic ester nih.gov
Direct EsterificationSulfonic acid, Alcohol/PhenolAcid catalyst (e.g., H₂SO₄)Sulfonate ester ileechem.com

This table provides a summary of general methods for synthesizing sulfonate esters, which are applicable to this compound.

Sulfonamides are a significant class of organic compounds with a wide range of applications, notably in medicinal chemistry. researchgate.netfrontiersrj.com The synthesis of 3-phenylpropane-1-sulfonamide (B1280233) derivatives typically involves a two-step process. First, this compound is converted to its corresponding sulfonyl chloride, often using a chlorinating agent like chlorosulfonic acid. This intermediate is then reacted with a primary or secondary amine in the presence of a base to yield the desired sulfonamide. frontiersrj.comfrontiersrj.com

The reactivity of the amine can influence the reaction conditions. Primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. frontiersrj.com A variety of amines can be employed in this reaction, leading to a diverse library of sulfonamide derivatives. The sulfonamide functional group is a key component in many clinically used drugs. frontiersrj.com

Table 2: General Synthesis of Sulfonamides

StepReactantsReagentsIntermediate/ProductReference
13-PhenylpropanolChlorosulfonic acid3-Phenylpropane-1-sulfonyl chloride
23-Phenylpropane-1-sulfonyl chlorideAmmonia or Primary/Secondary Amine3-Phenylpropane-1-sulfonamide derivative frontiersrj.com

This table outlines the common synthetic route to sulfonamide derivatives starting from the corresponding alcohol.

Functionalization of the Phenyl Moiety

The aromatic phenyl ring in this compound is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution.

The sulfonic acid group and the propyl chain attached to the phenyl ring influence the position of incoming electrophiles during aromatic substitution reactions. The propyl group is an ortho-, para-directing activator, while the sulfonic acid group is a meta-directing deactivator. pearson.com The interplay of these two groups will determine the regioselectivity of the substitution.

In electrophilic aromatic substitution reactions, the para position is often favored over the ortho position due to steric hindrance. masterorganicchemistry.com To achieve substitution at a specific position, a blocking group strategy can be employed. The sulfonic acid group itself can be used as a reversible blocking group. pearson.commasterorganicchemistry.com For example, to direct a substituent to the ortho position, the para position can first be blocked by sulfonation. After the desired substitution at the ortho position, the sulfonic acid group at the para position can be removed by heating with a strong acid. masterorganicchemistry.com This strategy allows for the synthesis of specific isomers that would otherwise be difficult to obtain. masterorganicchemistry.com

Table 3: Directing Effects of Substituents on the Phenyl Ring

SubstituentTypeDirecting EffectInfluence on Reactivity
-CH₂CH₂CH₂SO₃H (Propylsulfonic acid chain)Alkyl groupOrtho, ParaActivating
-SO₃H (if directly on the ring)Sulfonic acidMetaDeactivating

This table summarizes the directing effects of the substituent present on the phenyl ring of this compound and how a directly attached sulfonic acid group would behave.

Immobilization on Solid Supports for Heterogeneous Catalysis

Immobilizing this compound or its derivatives onto solid supports is a key strategy for creating heterogeneous catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling. nih.gov

The design of supported catalysts involves selecting a suitable solid support and a method for attaching the sulfonic acid-containing molecule. Common supports include mesoporous materials like silica (B1680970) (e.g., MCM-41) and magnetic nanoparticles (e.g., Fe₃O₄). nih.govresearchgate.net

One approach involves the co-condensation of a silica precursor with an organosilane containing a phenyl or propylsulfonic acid group. researchgate.net Alternatively, a post-synthetic modification approach can be used, where a pre-formed support is functionalized with the desired sulfonic acid. For instance, magnetic nanoparticles can be coated with silica and then functionalized with a molecule like 3-(propylthio)propane-1-sulfonic acid. nih.gov The density of the sulfonic acid groups on the support can be controlled and is a crucial factor for catalytic activity. nih.gov These solid acid catalysts have shown effectiveness in various organic reactions, including esterification. researchgate.netmanchester.ac.uk

Table 4: Examples of Supported Sulfonic Acid Catalysts

Catalyst NameSupport MaterialFunctional GroupApplicationReference
PTPSA@SiO₂-Fe₃O₄Magnetic Nanoparticles (Fe₃O₄) coated with Silica (SiO₂)3-(Propylthio)propane-1-sulfonic acidMulticomponent synthesis of heterocycles nih.gov
SO₃H-phenyl-MCM-41Mesoporous Silica (MCM-41)Phenyl-sulfonic acidEsterification of glycerol researchgate.net
POP-SO₃HPorous Organic PolymerSulfonic acidSynthesis of dihydro-2-oxypyrroles nih.gov

This table showcases various designs of heterogeneous catalysts based on the immobilization of sulfonic acids on different solid supports.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed characterization of 3-phenylpropane-1-sulfonic acid, offering insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propane (B168953) chain. The protons on the phenyl ring would typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The methylene (B1212753) group adjacent to the phenyl ring (-CH₂-Ph) would likely produce a triplet, while the methylene group adjacent to the sulfonate group (-CH₂-SO₃H) would also be a triplet, shifted further downfield due to the electron-withdrawing effect of the sulfonate group. The central methylene group of the propane chain would be expected to appear as a multiplet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for the carbons of the phenyl ring, with the ipso-carbon (the one attached to the propane chain) having a characteristic chemical shift. The three different methylene carbons of the propane chain would also each give a unique signal. The carbon atom bonded to the electron-withdrawing sulfonate group would be the most deshielded of the aliphatic carbons and thus appear at the lowest field among them.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Click to view data
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H7.2 - 7.4 (m)126 - 129
Phenyl C (ipso)-~140
-CH₂- (alpha to phenyl)~2.7 (t)~30
-CH₂- (beta to phenyl)~2.0 (m)~28
-CH₂- (gamma to phenyl)~3.0 (t)~50

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the sulfonic acid group and the phenylpropyl moiety. Key expected absorptions include:

S=O stretching: Strong and characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonic acid group, typically found in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ respectively. acs.org

S-O stretching: A band corresponding to the S-O single bond stretch, usually in the 900-700 cm⁻¹ range.

O-H stretching: A broad band in the high-frequency region (3200-2500 cm⁻¹) is characteristic of the hydroxyl proton of the sulfonic acid group, often involved in hydrogen bonding.

Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the non-polar bonds often give strong signals. For this compound, the symmetric S=O stretch and the breathing modes of the phenyl ring are expected to be prominent in the Raman spectrum. The analysis of related compounds shows that C=O bands in the infrared are typically strong, while in Raman, they are weaker. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorptions of the phenyl group. The benzene (B151609) ring exhibits characteristic π → π* transitions. Typically, a strong absorption band (the E2-band) is observed around 200-210 nm, and a weaker, structured band (the B-band) appears in the region of 250-270 nm. The substitution on the benzene ring can cause a slight shift in the position and intensity of these bands. For example, studies on similar aromatic structures show absorption maxima around 305-315 nm. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Coupled Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. The choice of stationary and mobile phases is critical for achieving good separation. For sulfonic acids, which are strong acids and hydrophilic, mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms is often effective. helixchrom.com

Several HPLC methods have been developed for the separation of alkyl and aromatic sulfonic acids. sielc.comshodex.comshodex.com These methods can be adapted for this compound. Typical columns include mixed-mode cation exchange columns or specific anion analysis columns. sielc.comshodex.com The mobile phase often consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer, with the pH and ionic strength of the buffer being key parameters to control retention and peak shape. helixchrom.com Detection can be achieved using a UV detector, exploiting the chromophoric phenyl group, or an Evaporative Light Scattering Detector (ELSD). sielc.com

Table 2: General HPLC Parameters for Sulfonic Acid Analysis These are general conditions and would require optimization for this compound.

Click to view data
Parameter Typical Value/Type Reference
Column Mixed-mode Cation Exchange or Anion Analysis sielc.comshodex.com
Mobile Phase Acetonitrile/Aqueous Buffer (e.g., Ammonium Acetate) helixchrom.com
Detection UV (230-260 nm), ELSD sielc.com
Flow Rate 1.0 mL/min sielc.com

Coupling HPLC with mass spectrometry (HPLC/MS) provides a highly sensitive and selective method for the analysis of this compound. This technique allows for the confirmation of the compound's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern. The HPLC methods developed for sulfonic acids are generally compatible with mass spectrometry. helixchrom.comsielc.com

In HPLC-MS analysis, the compound is first separated by HPLC and then ionized before entering the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar compounds like sulfonic acids, and it can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Predicted mass spectrometry data for this compound suggests a prominent ion at an m/z of 199.04344 for the [M-H]⁻ adduct. uni.lu In positive ion mode, adducts such as [M+H]⁺ (m/z 201.05800) and [M+Na]⁺ (m/z 223.03994) would be expected. uni.lu

Table 3: Predicted m/z Values for this compound Adducts in Mass Spectrometry Data sourced from PubChemLite. uni.lu

Click to view data
Adduct Predicted m/z
[M+H]⁺201.05800
[M+Na]⁺223.03994
[M-H]⁻199.04344
[M+NH₄]⁺218.08454
[M+K]⁺239.01388
[M+HCOO]⁻245.04892
HPLC-Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust method for the quantification of aromatic sulfonic acids. wur.nl HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The DAD then measures the absorbance of the eluting compounds across a range of ultraviolet (UV) and visible wavelengths, providing both quantitative data and UV spectral information that aids in peak identification and purity assessment.

For sulfonic acids, which are highly polar, traditional reversed-phase (RP) columns can result in poor retention and peak shape. helixchrom.com Therefore, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is often employed. helixchrom.com For instance, a column with both anion-exchange and reversed-phase properties can effectively retain and separate aromatic sulfonic acids. helixchrom.com The mobile phase composition, including the type of buffer, its pH, ionic strength, and the concentration of organic solvent (like acetonitrile), is carefully optimized to control the retention and achieve good separation. helixchrom.comsielc.com The method's compatibility with various detectors, including mass spectrometry, makes it highly versatile. helixchrom.com

Table 1: Example HPLC-DAD Parameters for Aromatic Sulfonate Analysis This table provides a generalized set of parameters based on typical methods for similar compounds.

Parameter Setting Purpose
Column Mixed-Mode (Reversed-Phase/Anion-Exchange) Provides multiple retention mechanisms (hydrophobic and ionic) for effective separation of polar, ionic analytes like sulfonic acids. helixchrom.com
Mobile Phase Gradient of Acetonitrile and an aqueous buffer (e.g., Ammonium Acetate) The gradient elution allows for the separation of compounds with varying polarities. The volatile buffer is suitable for potential coupling with mass spectrometry. nih.gov
Flow Rate 0.5 - 1.0 mL/min Standard flow rate for analytical scale HPLC, balancing analysis time and separation efficiency.
Detector Diode Array Detector (DAD) Acquires full UV-Vis spectra at each time point, enabling peak identification, quantification, and purity analysis. wur.nl
Wavelength 200 - 400 nm Aromatic compounds like this compound exhibit strong absorbance in this UV range.
Injection Volume 5 - 20 µL Typical injection volume for analytical HPLC.
Column Temp. 25 - 40 °C Temperature control ensures reproducible retention times and can improve peak shape.

Capillary Zone Electrophoresis (CZE) and CZE-Mass Spectrometry

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique particularly well-suited for charged species like this compound. nih.gov Separation in CZE is based on the differential migration of ions in a buffer-filled capillary under the influence of a high-voltage electric field. Because sulfonic acids are strong acids, they exist as anions in typical CZE buffers and can be readily separated based on their charge-to-size ratio. nih.gov

The coupling of CZE to Mass Spectrometry (CZE-MS) combines the high separation efficiency of CZE with the sensitive and specific detection capabilities of MS. utsa.edu This is particularly advantageous for analyzing polar and charged metabolites in complex matrices. utsa.edu The extremely small sample volumes (nanoliters) required for CZE are beneficial when sample quantity is limited. utsa.edu For sulfonic acids, CZE-MS provides high resolution and specificity, with parameters such as the background electrolyte, pH, and ESI-MS settings optimized to achieve the best separation and signal-to-noise ratio. utsa.edu

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone for the definitive identification and quantification of chemical compounds. For ionic species like this compound, specific ionization techniques are required.

Soft Ionization Mass Spectrometry for Ionic Compounds

Soft ionization techniques are essential for analyzing non-volatile or thermally fragile molecules because they impart minimal energy to the analyte during the ionization process, which preserves the molecular ion and limits fragmentation. acdlabs.comuky.edu

Electrospray Ionization (ESI): ESI is a premier soft ionization method for polar and ionic compounds. acdlabs.comnd.edu It generates gas-phase ions directly from a liquid solution by applying a high voltage to a capillary, creating a fine spray of charged droplets. nd.edu As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Because this compound is already an ion in solution, ESI is highly effective at transferring it to the mass spectrometer for analysis, typically as a deprotonated molecule [M-H]⁻. usgs.govcapes.gov.br

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique commonly coupled with HPLC. wikipedia.org It vaporizes the eluent in a heated nebulizer and uses a corona discharge to create reagent ions from the solvent vapor. wikipedia.orgmetwarebio.com These reagent ions then ionize the analyte molecules through gas-phase reactions. wikipedia.org APCI is well-suited for thermally stable compounds of low to medium polarity. wikipedia.orgnationalmaglab.org While ESI is often more sensitive for pre-charged ionic species like sulfonic acids, APCI can also be an effective ionization method for them. usgs.govnih.gov

Thermospray Ionization (TSI): TSI is an older soft ionization technique where the liquid sample is pumped through a heated capillary tube, causing rapid, partial vaporization. wikipedia.org This process creates a supersonic jet of fine droplets containing analyte ions, which are then directed into the mass spectrometer. wikipedia.org TSI is capable of ionizing non-volatile solutes directly from aqueous solutions and was an important early interface for LC-MS. wikipedia.orgscripps.edu It can generate intact molecular ions for molecules that are ionized in solution. scripps.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique primarily used for large, non-volatile biomolecules like proteins and peptides. nd.edunih.gov The analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to vaporize and carry the intact analyte molecules into the gas phase as ions. nih.gov While less common for small molecules like this compound, MALDI has been successfully applied to analyze sulfonic acid derivatives, particularly in the context of peptides. nih.gov

Table 3: Comparison of Soft Ionization Techniques for Ionic Compounds

Technique Principle Primary Application for Sulfonic Acids
Electrospray Ionization (ESI) Ions are generated directly from charged droplets of a liquid solution. nd.edu Ideal for polar, ionic compounds already in solution. The preferred method for sulfonic acids. usgs.govcapes.gov.br
Atmospheric Pressure Chemical Ionization (APCI) Analyte is vaporized and ionized via gas-phase reactions with reagent ions. wikipedia.org Suitable for less polar, thermally stable compounds; can be used for sulfonic acids, often compared with ESI. usgs.govnih.gov
Thermospray Ionization (TSI) Rapid heating of a liquid stream creates an aerosol of ionized droplets. wikipedia.org An older LC-MS interface capable of ionizing non-volatile solutes from solution. scripps.edu
Matrix-Assisted Laser Desorption/Ionization (MALDI) Laser energy desorbs and ionizes analyte from a solid matrix. nih.gov Primarily for high molecular weight compounds; has been used for analyzing sulfonic acid derivatives. nih.gov

Negative-Ion Mode Mass Spectrometry for Enhanced Sensitivity with Sulfonic Acids

For compounds that can easily form negative ions, analysis in negative-ion mode mass spectrometry is often more efficient and sensitive than in positive-ion mode. researchgate.net Sulfonic acids are prime candidates for negative-ion mode analysis. usgs.gov

The sulfonic acid group is highly acidic, meaning it readily deprotonates (loses a proton, H⁺) to form a stable sulfonate anion ([M-H]⁻). This process is highly favored, particularly when using ESI. capes.gov.brnih.gov Operating the mass spectrometer in negative-ion mode allows for the direct and highly sensitive detection of this [M-H]⁻ ion. acs.org

Advantages of using negative-ion mode for sulfonic acids include:

High Sensitivity: The inherent stability and efficient formation of the deprotonated sulfonate anion lead to a strong signal in the mass spectrometer. usgs.govnih.gov

High Selectivity: Not all compounds ionize well in negative mode, which can reduce chemical noise and background interference from the sample matrix, thereby improving the signal-to-noise ratio. researchgate.netchemrxiv.org

Predictable Ionization: The primary ion observed is almost always the simple deprotonated molecule [M-H]⁻, simplifying spectral interpretation. researchgate.net

While acidic mobile phases are common in HPLC to achieve good chromatographic separation, they can theoretically suppress negative ion formation. However, studies have shown that even with acidic modifiers like acetic or formic acid, sulfonic acids can be detected with excellent sensitivity in negative-ion ESI-MS. usgs.govnih.gov

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure but with properties more suitable for a given analytical technique. For this compound, derivatization is primarily employed to improve its chromatographic behavior and detection sensitivity.

Improving Sensitivity and Selectivity in Chromatographic Analysis

In liquid chromatography, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, enhancing its detectability by UV-Visible or fluorescence detectors. While specific derivatization reagents for this compound are not extensively documented, general principles for sulfonic acids can be applied.

Ion-pair chromatography is a widely used technique that enhances the retention and separation of ionic compounds like sulfonic acids on reversed-phase columns. nih.govshimadzu.eu This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte. nih.gov For anionic compounds like this compound, cationic ion-pairing reagents such as tetrabutylammonium (B224687) (TBA) are commonly used. nih.gov The formation of this neutral, hydrophobic ion-pair increases the analyte's affinity for the nonpolar stationary phase, leading to improved retention and resolution. The choice and concentration of the ion-pairing reagent, as well as the mobile phase composition, are critical parameters that need to be optimized for a given separation. shimadzu.eu

Enhancing Stability and Volatility for GC-Based Methods

To make the non-volatile this compound amenable to gas chromatography, its polar sulfonic acid group must be derivatized to a less polar, more volatile functional group. Esterification is a common strategy to achieve this.

Methylation: One of the most prevalent derivatization techniques for acidic compounds is methylation, which converts the sulfonic acid into its corresponding methyl ester. Diazomethane (B1218177) is a highly effective methylating agent for sulfonic acids. nih.govnih.gov The reaction is typically rapid and produces a volatile derivative suitable for GC-MS analysis. nih.gov For instance, a method for the determination of linear alkylbenzene sulfonates involved derivatization with diazomethane to form their methyl esters, which were then analyzed by GC-MS. nih.gov This approach demonstrates the feasibility of methylating sulfonic acids for GC-based analysis.

While silylation is a common derivatization technique for compounds containing active hydrogens, its application to sulfonic acids is less documented in the reviewed literature.

Quantitative Analysis in Complex Sample Matrices

The quantification of this compound in complex matrices such as environmental water or soil samples typically involves a multi-step process encompassing sample extraction, cleanup, and instrumental analysis.

Sample Preparation: Solid-phase extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of aromatic sulfonic acids from aqueous samples. nih.gov For soil and sediment samples, initial extraction with an appropriate solvent system is necessary. A study on the separation of aromatic acids from soil and sediment utilized oxidative hydrolysis followed by acidification and filtration before extraction. nih.gov The choice of sorbent material for SPE is crucial for achieving high recovery. For aromatic sulfonic acids, polymeric sorbents are often effective. nih.gov

Instrumental Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of aromatic sulfonic acids in complex matrices. waters.comwaters.comresearchgate.netnih.govmdpi.com This technique offers high specificity through the selection of specific precursor and product ion transitions for the analyte of interest, minimizing interferences from the sample matrix. For instance, a UPLC-MS/MS method was developed for the quantification of benzenesulfonate (B1194179) esters, demonstrating excellent sensitivity and specificity. waters.comwaters.com Although a specific UPLC-MS/MS method for this compound was not found in the reviewed literature, the principles and methodologies applied to other aromatic sulfonic acids are directly transferable.

Ion-pair chromatography coupled with UV detection can also be a viable and more accessible alternative for quantification, provided that sufficient selectivity from matrix components can be achieved. nih.govtubitak.gov.tr A method for the determination of linear alkylbenzene sulfonates in aqueous samples utilized ion-pair SPE followed by HPLC-UV analysis, achieving low limits of detection. nih.gov

Below is a summary of analytical parameters that can be adapted for the analysis of this compound based on methods for related compounds.

ParameterHPLC-UV (Ion-Pair)GC-MS (after Methylation)UPLC-MS/MS
Principle Ion-pair formation for retention on a reversed-phase column, detection by UV absorbance.Conversion to a volatile methyl ester for separation by GC and detection by MS.High-resolution separation by UPLC with highly selective and sensitive detection by tandem MS.
Derivatization Not required, but uses an ion-pairing reagent in the mobile phase.Required (e.g., with diazomethane).Not typically required.
Typical Column C18 or C8 reversed-phase. tubitak.gov.trCapillary GC column (e.g., DB-5ms).C18 or other reversed-phase UPLC column. waters.com
Detection UV Detector. nih.govMass Spectrometer (EI mode). nih.govTandem Mass Spectrometer (ESI mode). waters.comwaters.com
Sample Matrix Aqueous samples. nih.govAqueous samples after extraction and derivatization. nih.govEnvironmental water, soil extracts. nih.govresearchgate.net
Key Advantages Widely available instrumentation.High separation efficiency of GC.High sensitivity and selectivity, suitable for complex matrices.
Key Challenges Potential for matrix interference, optimization of ion-pair conditions. shimadzu.euDerivatization step can be complex and introduce variability. nih.govHigher instrument cost and complexity.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations can determine electronic structure, geometry, and energy with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule by focusing on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a range of analyses.

Molecular Geometry: DFT is employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to its atomic coordinates. For 3-phenylpropane-1-sulfonic acid, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G**, would predict key bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net Studies on analogous compounds, such as 3-phenylpropionic acid and its derivatives, have successfully used DFT to establish their non-planar molecular conformations. researchgate.netresearchgate.net The resulting geometry for this compound would detail the orientation of the phenyl ring relative to the propylsulfonic acid chain.

Illustrative Optimized Geometrical Parameters for this compound using DFT

Parameter Bond/Angle Predicted Value
Bond Length C-S ~1.78 Å
S=O ~1.45 Å
S-O(H) ~1.65 Å
C-C (alkyl) ~1.54 Å
C-C (aromatic) ~1.40 Å
Bond Angle O=S=O ~120°
C-S-O ~105°
C-C-C ~112°
Dihedral Angle C-C-C-S Varies (determines conformation)

Note: These values are illustrative and based on typical results from DFT calculations on similar functional groups.

Vibrational Assignments: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency represents a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. By comparing theoretical spectra with experimental data, a precise assignment of each vibrational band can be made. researchgate.net For this compound, DFT would help assign characteristic frequencies for the S=O stretching of the sulfonic acid group (typically strong bands around 1030-1060 cm⁻¹ and 1160-1200 cm⁻¹), C-S stretching (~750 cm⁻¹), and various modes of the phenyl ring. mdpi.comasianpubs.org

Electronic Structure: DFT provides a detailed picture of the electron distribution within the molecule. This includes the energies and shapes of molecular orbitals, which are crucial for understanding the molecule's chemical behavior and properties like polarity and reactivity. researchgate.net

While DFT is highly effective, ab initio ("from the beginning") methods provide an alternative, often more rigorous, approach. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are based solely on first principles without empirical parameters. researchgate.netacademie-sciences.fr

Energetic and Reaction Pathway Analysis: Coupled-Cluster methods, such as CCSD(T), are considered the "gold standard" for calculating molecular energies with very high accuracy. Although computationally expensive, they are invaluable for analyzing reaction mechanisms. For this compound, these methods could be used to precisely calculate the energies of reactants, transition states, and products for reactions such as sulfonation or electrophilic substitution on the phenyl ring. This allows for the accurate determination of activation energies and reaction enthalpies, providing a deep understanding of the reaction kinetics and thermodynamics. mdpi.comyoutube.com

Molecular Dynamics Simulations for Intermolecular Interactions and Stability

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal how a molecule like this compound behaves in a condensed phase, such as in a solvent or in its solid state. youtube.com These simulations are crucial for understanding:

Intermolecular Interactions: MD can model how the sulfonic acid group forms hydrogen bonds with solvent molecules (e.g., water) or with other this compound molecules.

Conformational Stability: The simulation can track the rotation around single bonds, revealing the most stable conformations of the molecule in a given environment and the energy barriers between them.

Solvation Effects: It provides insight into how the solvent structure is organized around the solute molecule, which influences its solubility and reactivity.

Prediction of Reactivity and Elucidation of Reaction Mechanisms

Computational methods are instrumental in predicting how a molecule will react and in mapping out the step-by-step mechanism of a chemical transformation. mdpi.comyoutube.comyoutube.com For this compound, theoretical studies can elucidate:

Sites of Reactivity: By analyzing the electronic properties, such as charge distribution and frontier molecular orbitals, chemists can predict whether a reaction is more likely to occur at the phenyl ring, the alkyl chain, or the sulfonic acid group.

Reaction Pathways: Quantum chemical calculations can map the potential energy surface of a reaction. This involves identifying the lowest energy path from reactants to products, including the high-energy transition state that must be overcome. youtube.com For instance, the mechanism of desulfonation or electrophilic attack on the aromatic ring can be modeled to determine the most favorable pathway.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Transitions and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comscirp.org

HOMO: This orbital acts as the primary electron donor. The location of the HOMO within the this compound molecule indicates the most probable site for electrophilic attack.

LUMO: This orbital acts as the primary electron acceptor. Its location highlights the most probable site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net FMO analysis is also used to interpret UV-visible absorption spectra, as the energy of the primary electronic transition often corresponds to the HOMO-LUMO gap. nih.gov

Illustrative FMO Data for this compound

Parameter Predicted Energy (eV) Implication
E(HOMO) -7.5 eV Indicates electron-donating capability, likely localized on the phenyl ring.
E(LUMO) -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 6.3 eV A large gap suggests high kinetic stability and resistance to electronic excitation. researchgate.netresearchgate.net

Note: These values are illustrative, based on typical results for aromatic sulfonic acids.

Topological and Electrostatic Potential Analysis for Charge Distribution and Interaction Sites

Topological and Hirshfeld Surface Analysis: These methods analyze the electron density to partition the molecule into atomic basins, providing a way to calculate the charge on each atom. Hirshfeld surface analysis is particularly useful for visualizing and quantifying intermolecular interactions in the crystalline state, identifying which contacts (like hydrogen bonds or π-π stacking) are most significant in holding the crystal together. researchgate.netresearchgate.netmdpi.com

Electrostatic Potential (ESP) Analysis: An ESP map is a visual representation of the electrostatic potential on the surface of a molecule. It highlights regions of positive and negative charge, which are crucial for understanding non-covalent interactions and predicting reactivity. youtube.com For this compound, an ESP map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonyl group, indicating these are sites prone to interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the acidic hydrogen of the -SO₃H group and the hydrogen atoms of the phenyl ring.

Neutral/π-Region (Green): The face of the phenyl ring would show a region of negative potential above and below the plane, characteristic of an electron-rich aromatic system.

This analysis provides a clear and intuitive guide to the molecule's charge distribution and its preferred sites for intermolecular interactions.

Integration of 3 Phenylpropane 1 Sulfonic Acid in Advanced Materials Science

Development of Functionalized Solid Acid Catalysts with Tunable Properties

Solid acid catalysts are crucial in green chemistry and industrial processes, offering advantages such as ease of separation, reusability, and reduced corrosion. The sulfonic acid group (-SO₃H) is a powerful Brønsted acid site, and anchoring it to a solid support creates a potent heterogeneous catalyst. The use of precursors like 3-phenylpropane-1-sulfonic acid or its analogues, such as (3-mercaptopropyl)trimethoxysilane (B106455) which is subsequently oxidized, allows for the functionalization of various supports including silica (B1680970), magnetic nanoparticles, and graphene oxide. repec.orgscirp.org

The performance of these catalysts has been demonstrated in various reactions. Sulfonated porous aromatic frameworks have shown catalytic performance in the esterification of n-butanol and acetic acid that is comparable or superior to the commercial catalyst Amberlyst-15. researchgate.net Propyl sulfonic acid-functionalized SBA-15 has been effectively used in the acetylation of glycerol. nih.gov These examples underscore the versatility and efficacy of using sulfonic acid-functionalized materials as robust and tunable solid acid catalysts.

Table 1: Properties of Various Solid Acid Catalysts Functionalized with Sulfonic Acid Groups

Catalyst SupportFunctional GroupAcid Site DensityApplicationReference
Graphene OxidePropyl-SO₃H1.07 mmol/gBiodiesel Synthesis, Acetalization repec.org
Magnetic Nanoparticles (Fe₃O₄@SiO₂)Propyl-SO₃H1.52 mmol/g (Sulfur content)Synthesis of Dihydrotetrazolo[1,5-a]pyrimidine nih.gov
Mesoporous Silica (SBA-15)Propyl-SO₃HVaries with precursor ratioAcetylation of Glycerol nih.gov
Porous Aromatic Frameworks-SO₃HNot specifiedEsterification of n-butanol researchgate.net

Design and Synthesis of Hybrid Organic-Inorganic Nanoporous Materials Incorporating Sulfonic Acid Groups

Hybrid organic-inorganic materials combine the properties of both components, such as the mechanical and thermal stability of an inorganic framework with the functionality of an organic molecule. nih.gov Incorporating sulfonic acid groups into nanoporous materials like mesoporous silicas or metal-organic frameworks (MOFs) creates materials with high surface areas and tailored chemical environments, ideal for catalysis and separations. nih.goviaea.org

Two primary methods are used for this functionalization:

Grafting (Post-synthesis modification): In this approach, a pre-synthesized porous inorganic material is treated with a molecule containing the sulfonic acid group (or a precursor). mdpi.com For example, the surface silanol (B1196071) groups on mesoporous silica can be reacted with (3-mercaptopropyl)trimethoxysilane, followed by oxidation of the thiol groups to sulfonic acid groups. scirp.orgmdpi.com

Co-condensation (Direct synthesis): This method involves the simultaneous polymerization of an inorganic precursor (like tetraethylorthosilicate) and an organosilane precursor that already contains the desired functional group. mdpi.comresearchgate.net This often results in a more uniform distribution of the organic groups throughout the material's structure. researchgate.net

An example of such a hybrid material is the creation of microporous inorganic-organic hybrids using zirconium and bis(phosphonic acids). nih.govacs.org These materials can be readily sulfonated to produce strong Brønsted acids with an acidity approaching that of 100% sulfuric acid. nih.govacs.org They exhibit high surface areas (around 400 m²/g) and uniform micropores (10-20 Å), making them highly effective for catalysis and ion exchange. nih.govacs.org The incorporation of organic bridging groups containing sulfonic acid can also impart hydrophobicity, which enhances hydrothermal stability—a critical factor for reactions involving water. iaea.org

Table 2: Comparison of Synthesis Methods for Hybrid Organic-Inorganic Materials

Synthesis MethodDescriptionAdvantagesDisadvantagesReference
Grafting Functional groups are attached to the surface of a pre-formed inorganic support.Well-defined support structure; Simpler to control surface chemistry.Lower loading of functional groups; Potential for pore blockage. nih.govmdpi.com
Co-condensation Organic and inorganic precursors are polymerized simultaneously to form the material.High and uniform distribution of functional groups; Creates robust materials (e.g., PMOs).Can be more difficult to control the final structure and morphology. nih.govmdpi.comresearchgate.net

Surface Functionalization for Adsorption, Separation, and Sensing Applications

Modifying the surface of a material with specific chemical moieties like sulfonic acid groups is a powerful strategy to control its interactions with the surrounding environment. researchgate.net This allows for the development of materials targeted for specific applications in adsorption, separation, and sensing.

Adsorption and Separation: The negatively charged and hydrophilic nature of sulfonic acid groups makes them excellent candidates for adsorbing positively charged species, such as heavy metal ions, or polar molecules from solutions. iaea.orgresearchgate.net This property is harnessed in creating specialized sorbents for environmental remediation and chemical purification.

A significant application in separation science is the development of proton exchange membranes (PEMs) for fuel cells. These membranes must efficiently transport protons while preventing the passage of fuel and oxidant. Surface functionalization plays a key role here. Materials like graphene oxide can be functionalized with sulfonic acid groups to create stable and continuous proton transfer channels. researchgate.net In more complex systems, hybrid membranes are created by embedding inorganic fillers into a polymer matrix. For instance, sulfonated polyimide membranes loaded with amino-functionalized metal-organic frameworks (MOFs) have been developed. acs.orgacs.org In these composites, the sulfonic acid groups of the polymer interact with the amino groups of the MOF, creating additional pathways that facilitate proton transport through both vehicular and Grotthuss mechanisms. acs.orgacs.org

Sensing Applications: The principles of surface functionalization also extend to the development of chemical sensors. While specific sensors based on this compound are not widely documented, the concept relies on the specific interaction between the functional group and a target analyte. The binding of an analyte to the sulfonic acid-functionalized surface could induce a measurable change in the material's optical, electrical, or mechanical properties. The strong ionic character of the sulfonic acid group makes it a candidate for detecting specific cations or polar molecules through electrostatic interactions, which could be transduced into a readable signal.

Table 3: Performance of a Sulfonated Polyimide/MOF Composite Membrane for Separation Applications

PropertyPristine Sulfonated Polyimide (sPI)3 wt% sPI/Ni-NH₂–BDC CompositeApplication RelevanceReference
Water Uptake Lower17.91% (at 4 wt% loading)Higher water retention aids proton conductivity. acs.orgacs.org
Proton Conductivity 0.031 S/cm (at 80 °C)0.057 S/cm (at 80 °C)Enhanced proton transport is key for fuel cell efficiency. acs.orgacs.org
Tensile Strength 35.21 MPa43.55 MPaImproved mechanical stability increases membrane durability. acs.orgacs.org
Peak Power Density 63 mW/cm²147 mW/cm²Demonstrates superior performance in a single-cell fuel cell. acs.orgacs.org

Future Research Directions and Emerging Applications

Sustainable Synthesis Pathways for 3-Phenylpropane-1-sulfonic Acid

The traditional synthesis of this compound often involves the sulfonation of 3-phenylpropane using strong acids like sulfuric acid, which can generate significant waste and pose environmental hazards. rsc.org Future research is increasingly focused on developing greener and more sustainable synthesis routes.

One established laboratory-scale synthesis involves the reaction of 1-bromo-3-phenylpropane with sodium sulfite. While this method can be effective, its sustainability can be further improved by optimizing reaction conditions to minimize solvent use and energy consumption. The principles of green chemistry, such as the use of renewable starting materials, atom economy, and the selection of less hazardous reagents, are central to these efforts.

Future research in this area may explore:

Catalytic Sulfonation: Investigating the use of solid acid catalysts to replace homogeneous strong acids, thereby simplifying catalyst recovery and reducing corrosive waste streams.

Solvent-Free Reactions: Developing synthetic protocols that eliminate the need for volatile organic solvents, reducing environmental impact and improving process safety.

Biocatalytic Routes: Exploring the potential of enzymatic processes for the synthesis of this compound or its precursors, which could offer high selectivity and operate under mild, environmentally friendly conditions.

A critical aspect of making the synthesis of this compound more sustainable is a thorough analysis of the entire lifecycle of the process, from raw material sourcing to final product purification and waste management.

Novel Catalytic Systems and Applications in Green Chemistry

The inherent acidity of the sulfonic acid group in this compound suggests its potential as a catalyst in various chemical transformations, aligning with the principles of green chemistry. While specific catalytic applications of this compound are not yet widely reported, the broader class of alkylbenzene sulfonic acids serves as a model for its potential utility. scholarsresearchlibrary.comscholarsresearchlibrary.com

Future research is anticipated to explore the use of this compound and its derivatives in:

Esterification and Transesterification Reactions: Acting as an acid catalyst in the production of esters, which are important industrial chemicals and biofuels. mdpi.com The amphiphilic nature of the molecule could be advantageous in reactions involving both polar and non-polar reactants.

Alkylation and Acylation Reactions: Catalyzing Friedel-Crafts type reactions, which are fundamental processes in organic synthesis.

Polymerization Reactions: Initiating or catalyzing polymerization processes, potentially leading to the development of new polymeric materials.

A study on the sulfonation of this compound in sulfuric acid provided kinetic data and partial rate factors for the substitution on the phenyl ring, which is crucial for understanding its reactivity and potential as a catalyst or a substrate in further functionalization. rsc.org

PositionPartial Rate Factor (f)
para (fp)10.1 ± 1.1
meta (fm)0.22 ± 0.13
ortho (fo)0.39 ± 0.14

Table showing the partial rate factors for the sulfonation of this compound with H₂S₂O₇. Data sourced from rsc.org.

The development of heterogeneous catalysts based on this compound, for example by immobilizing it on a solid support, could offer significant advantages in terms of catalyst separation and reusability, further enhancing its green chemistry credentials.

Advanced Characterization Techniques and In-Situ Studies

A thorough understanding of the structure, properties, and behavior of this compound under various conditions is essential for its effective application. While standard analytical techniques provide basic characterization, advanced methods can offer deeper insights.

Future research will likely employ a range of advanced characterization techniques:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of proton and carbon signals, confirming the compound's structure. ipb.ptresearchgate.net Solid-state NMR could be particularly useful for studying the compound in a heterogeneous catalytic system. koreascience.kr

In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique allows for the real-time monitoring of reactions involving this compound, providing valuable kinetic and mechanistic information. youtube.com For instance, it could be used to study the sulfonation process or the compound's performance as a catalyst.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for accurate mass determination and structural elucidation, especially for reaction intermediates and products. uni.lu

X-ray Diffraction (XRD): For crystalline forms of this compound or its salts, XRD provides detailed information about the crystal structure and packing.

In-situ studies are particularly valuable as they provide information about the compound's behavior under actual reaction conditions, which can be critical for optimizing processes and designing new applications.

Exploration in Interdisciplinary Fields Beyond Traditional Organic Chemistry

The unique combination of a hydrophobic phenylpropane group and a hydrophilic sulfonic acid group in this compound makes it an interesting candidate for applications in various interdisciplinary fields.

Promising areas for future exploration include:

Materials Science: As a monomer or a functional additive in the synthesis of novel polymers. Sulfonated polymers are known for their application as ion-exchange membranes in fuel cells and other electrochemical devices. acs.orgacs.org The incorporation of the this compound moiety could impart specific properties to polymers, such as improved solubility, thermal stability, or ion conductivity.

Electrochemistry: The sulfonic acid group can participate in electrochemical processes, making the compound potentially useful in the development of sensors or as a component in electrolyte solutions. The synthesis of related sulfonated compounds for use in electrochemical sensors has been reported.

Environmental Science: Linear alkylbenzene sulfonates, a class of compounds to which this compound belongs, are widely used as surfactants in detergents and are known to be biodegradable. industrialchemicals.gov.aunih.govresearchgate.net Further research could investigate the specific environmental fate and potential applications of this compound in areas such as environmental remediation, for example, as a phase-transfer catalyst or as a component in formulations for soil and water treatment. scitepress.org

The exploration of these interdisciplinary applications will require collaboration between chemists, materials scientists, engineers, and environmental scientists to fully realize the potential of this versatile compound.

Q & A

Q. What are the optimal synthetic routes for 3-phenylpropane-1-sulfonic acid, and how can purity be validated?

Synthesis of sulfonic acids typically involves sulfonation of aromatic or aliphatic precursors. For example, 3-(trimethylsilyl)propane-1-sulfonic acid is synthesized via controlled reactions between sulfonic acids and organosilicon reagents under anhydrous conditions . For phenyl-substituted analogs like this compound, sulfonation of phenylpropane derivatives using sulfuric acid or chlorosulfonic acid is plausible. Post-synthesis, purity validation should employ:

  • NMR spectroscopy : Detect residual solvents or byproducts using deuterated water (D₂O) with 3-(trimethylsilyl)propane-1-sulfonic acid-d₆ sodium salt as an internal standard for chemical shift calibration .
  • Titration : Quantify sulfonic acid groups via acid-base titration with standardized NaOH .
  • HPLC : Monitor impurities using reverse-phase columns with UV detection at 210–220 nm .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies should mirror protocols for analogous sulfonic acids:

  • pH stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (absorption peaks near 260 nm for sulfonate groups) .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .
  • Long-term storage : Store lyophilized samples at -20°C in inert atmospheres to prevent hygroscopic degradation .

Q. What analytical techniques are most reliable for characterizing sulfonic acid derivatives like this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR in D₂O to resolve aromatic protons (δ 7.2–7.8 ppm) and sulfonate groups (δ 2.5–3.5 ppm for aliphatic sulfonates). Use internal standards like DSS (sodium 3-(trimethylsilyl)-1-propanesulfonate) for calibration .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode to detect [M-H]⁻ ions .
  • FTIR : Confirm sulfonate (-SO₃⁻) stretching vibrations at 1040–1220 cm⁻¹ and 620–680 cm⁻¹ .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl substitution) influence the physicochemical properties of sulfonic acids?

  • Hydrophobicity : The phenyl group increases hydrophobicity compared to aliphatic sulfonic acids. Measure logP values via shake-flask method or computational tools (e.g., QSPR models) .
  • Acidity : Phenyl substitution can alter pKa values. Use potentiometric titration to compare with non-aromatic analogs like perfluorobutane sulfonic acid (pKa ~ -6 for strong acids) .
  • Self-assembly : Study micelle formation using dynamic light scattering (DLS) and surface tension measurements. Compare with perfluorinated sulfonic acids (PFSAs), which form stable micelles due to fluorophobic effects .

Q. What experimental strategies resolve contradictions in sulfonic acid interaction studies (e.g., protein binding vs. membrane permeability)?

  • Competitive binding assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities between this compound and proteins (e.g., serum albumin). Contrast with membrane permeability assays (e.g., Caco-2 cell monolayers) .
  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to explain discrepancies between in vitro and in vivo permeability .
  • Control experiments : Test for nonspecific binding using scrambled peptide sequences or inert surfactants (e.g., Tween-80) .

Q. How can computational models predict the environmental or biological fate of sulfonic acid derivatives?

  • QSAR models : Predict biodegradation half-lives using descriptors like molecular weight, topological surface area, and sulfonate group count .
  • Density functional theory (DFT) : Calculate reaction pathways for sulfonic acid degradation (e.g., hydrolysis or photolysis) .
  • Ecotoxicology databases : Cross-reference with PFAS toxicity data (e.g., PFOS/PFOA) to estimate bioaccumulation potential .

Q. What methodologies detect trace impurities or degradation products in sulfonic acid samples?

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to identify sulfonated byproducts (e.g., phenylpropanol from ester hydrolysis) .
  • Ion chromatography (IC) : Quantify sulfate ions (SO₄²⁻) as indicators of sulfonic acid degradation .
  • 2D NMR : Resolve overlapping signals from structurally similar impurities .

Methodological Notes

  • Safety protocols : Handle sulfonic acids in fume hoods with PPE (gloves, goggles) due to potential irritancy (see SDS guidelines in ).
  • Data validation : Address contradictions by repeating experiments under orthogonal conditions (e.g., varying buffer ionic strength) and applying statistical rigor (e.g., Grubbs’ test for outliers) .
  • Ethical compliance : Ensure compliance with chemical safety regulations (e.g., EPA, REACH) for environmental and health risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.